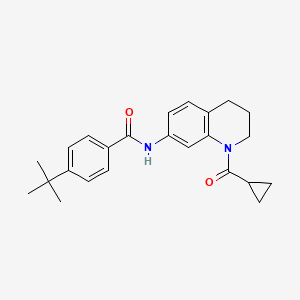

4-tert-butyl-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide

Description

This compound features a benzamide core linked to a 1-cyclopropanecarbonyl-substituted tetrahydroquinoline scaffold, with a bulky tert-butyl group at the para position of the benzamide moiety. Its molecular formula is C₂₄H₂₉N₂O₂ (assuming similarity to analogs in and ), and it is hypothesized to exhibit properties influenced by the steric bulk of the tert-butyl group and the cyclopropane carbonyl functionality. While direct data on its synthesis or activity is absent in the provided evidence, comparisons with structurally related compounds (e.g., chloro, trifluoromethyl, and isobutyryl analogs) provide critical insights.

Properties

IUPAC Name |

4-tert-butyl-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2O2/c1-24(2,3)19-11-8-17(9-12-19)22(27)25-20-13-10-16-5-4-14-26(21(16)15-20)23(28)18-6-7-18/h8-13,15,18H,4-7,14H2,1-3H3,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWKKVDMBPDHEDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC3=C(CCCN3C(=O)C4CC4)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Tetrahydroquinoline Ring: The tetrahydroquinoline ring can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

Introduction of the Cyclopropanecarbonyl Group: The cyclopropanecarbonyl group can be introduced via a cyclopropanation reaction, using reagents such as diazomethane or Simmons-Smith reagents.

Attachment of the Tert-Butyl Group: The tert-butyl group can be introduced through a Friedel-Crafts alkylation reaction, using tert-butyl chloride and a Lewis acid catalyst.

Formation of the Benzamide Moiety: The final step involves the formation of the benzamide moiety through an amide coupling reaction, using reagents such as EDCI or HATU.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Halogenating agents, nucleophiles, electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 4-tert-butyl-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide exhibit significant anticancer properties. The compound's structural features allow it to interact with various biological targets involved in cancer progression.

Case Study: In Vitro Anticancer Assays

A study evaluated the anticancer activity of derivatives within the same chemical family against multiple cancer cell lines. The results demonstrated that certain derivatives exhibited inhibition rates as high as 84.19% against leukemia cell lines and 72.11% against CNS cancer cell lines . These findings suggest that further exploration of this compound could yield promising anticancer agents.

Neurological Applications

Compounds with similar structures have shown potential as acetylcholinesterase inhibitors, which are crucial in the treatment of Alzheimer's disease. By inhibiting this enzyme, these compounds can help increase acetylcholine levels in the brain, potentially improving cognitive function.

Case Study: Acetylcholinesterase Inhibition

Research on related compounds revealed significant inhibitory activity against acetylcholinesterase, with IC50 values indicating strong potential for treating neurodegenerative diseases . The binding interactions and stability of these compounds were elucidated through molecular docking studies, highlighting their therapeutic promise in Alzheimer's treatment.

Data Table: Comparison of Biological Activities

| Compound Name | Activity Type | Targeted Cell Lines/Enzymes | Inhibition Rate/IC50 Value |

|---|---|---|---|

| Compound A | Anticancer | MOLT-4 (Leukemia) | 84.19% |

| Compound B | Anticancer | SF-295 (CNS Cancer) | 72.11% |

| Compound C | Acetylcholinesterase | AChE | IC50 = 2.7 µM |

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and molecular targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Substituent Effects on the Benzamide Core

The benzamide moiety’s para position is modified across analogs, significantly altering electronic and steric properties:

*Estimated based on analogs.

Key Observations :

Yield Considerations :

Carbonic Anhydrase (CA) Inhibition

highlights CA inhibition by tetrahydroquinoline derivatives. While the parent compound’s activity is unreported, key inferences can be made:

- Methanesulfonamide derivatives (e.g., compound 24) : Exhibit potent CA inhibition due to the sulfonamide pharmacophore (IC₅₀ values in nM range) .

- Benzamide analogs : May show weaker CA inhibition unless paired with electron-withdrawing groups (e.g., Cl, CF₃) to polarize the carbonyl for zinc coordination .

Hypothesis : The tert-butyl group’s steric bulk in the parent compound could reduce CA binding affinity compared to smaller substituents like Cl or CF₃.

GHS Classifications

Key Trends :

- Chloro analog’s hazards are undocumented but may align with structurally similar compounds.

Physicochemical Properties

Melting Points and Solubility

Inference : The parent compound’s tert-butyl group may reduce aqueous solubility compared to smaller substituents, necessitating formulation adjustments.

Biological Activity

Chemical Structure

The compound can be represented by the following chemical structure:

Molecular Formula

- Molecular Formula : C19H26N2O

- Molecular Weight : 314.43 g/mol

Pharmacological Profile

Research indicates that 4-tert-butyl-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide exhibits several pharmacological activities:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of various cancer cell lines. Specifically, it has shown efficacy against non-small-cell lung carcinoma (NSCLC) and ovarian cancer in vitro.

- Antimicrobial Properties : The compound has demonstrated antimicrobial activity against a range of bacterial strains, indicating potential use in treating infections.

- Neuroprotective Effects : There is emerging evidence that this compound may protect neuronal cells from oxidative stress and apoptosis.

The biological activity of this compound is believed to be mediated through multiple mechanisms:

- Inhibition of Key Enzymes : It may inhibit enzymes involved in cancer cell proliferation and survival.

- Modulation of Signaling Pathways : The compound can modulate pathways such as the PI3K/Akt and MAPK pathways, which are crucial in cell growth and survival.

Data Table: Biological Activity Summary

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Inhibition of NSCLC and ovarian cancer | |

| Antimicrobial | Effective against bacterial strains | |

| Neuroprotective | Protection against oxidative stress |

Case Study 1: Anticancer Efficacy

In a study conducted on NSCLC cell lines, this compound was found to reduce cell viability by 70% at a concentration of 10 µM after 48 hours of treatment. The study utilized MTT assays to quantify cell proliferation and flow cytometry to assess apoptosis levels.

Case Study 2: Antimicrobial Activity

A separate investigation assessed the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, suggesting significant antimicrobial potential.

Q & A

Basic: What are the optimal synthetic routes for this compound, and how can reaction conditions be controlled to maximize yield?

Methodological Answer:

The synthesis involves multi-step reactions, typically starting with the formation of the tetrahydroquinoline core followed by cyclopropanecarbonyl and benzamide functionalization. Key steps include:

- Amide Coupling : Reacting 1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-amine with 4-tert-butylbenzoyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .

- Condition Optimization : Temperature control (0–25°C) minimizes by-products, while anhydrous solvents prevent hydrolysis of sensitive groups .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures high purity (>95%) .

Basic: Which spectroscopic techniques confirm the compound’s structure, and what key spectral features should researchers prioritize?

Methodological Answer:

- NMR Spectroscopy :

- Mass Spectrometry (HRMS) : Exact mass matching (e.g., [M+H]⁺ at m/z calculated for C₂₄H₂₉N₂O₂) validates molecular integrity .

Advanced: How do the electronic properties of the cyclopropanecarbonyl group influence reactivity in nucleophilic substitutions?

Methodological Answer:

The cyclopropane ring’s strain and electron-withdrawing carbonyl group create a polarized environment, enhancing electrophilicity at the amide carbonyl. Strategies to study this include:

- Kinetic Studies : Compare reaction rates with non-cyclopropane analogs under identical conditions (e.g., SN2 reactions with alkyl halides) .

- DFT Calculations : Analyze electron density maps to identify charge distribution at reaction sites .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, accelerating substitutions .

Advanced: How can researchers resolve contradictory crystallographic data for hydrogen bonding patterns?

Methodological Answer:

- Graph Set Analysis : Apply Etter’s rules to categorize hydrogen bonds (e.g., D, C, or R motifs) and identify recurring patterns .

- High-Resolution Data : Collect diffraction data at low temperature (100 K) to reduce thermal motion artifacts .

- Validation Tools : Use SHELXL’s refinement constraints (e.g., DFIX) to model hydrogen bonds accurately, cross-referencing with Hirshfeld surface analysis .

Advanced: How can computational modeling predict metabolic pathways in biological systems?

Methodological Answer:

- In Silico Metabolism Prediction :

- Software : Use Schrödinger’s MetaSite or GLIDE to simulate cytochrome P450-mediated oxidation, focusing on the tetrahydroquinoline and benzamide moieties .

- Docking Studies : Map potential interactions with CYP3A4/2D6 isoforms to identify vulnerable sites (e.g., N-dealkylation at the cyclopropane group) .

- Experimental Validation : Correlate computational results with LC-MS/MS metabolite profiling in hepatic microsomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.